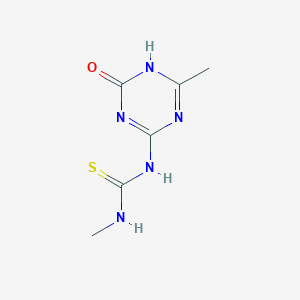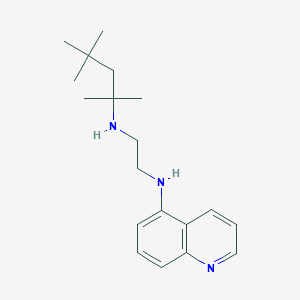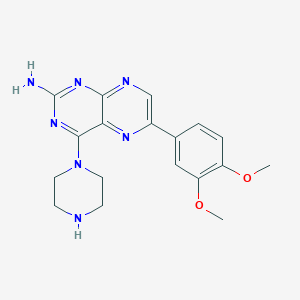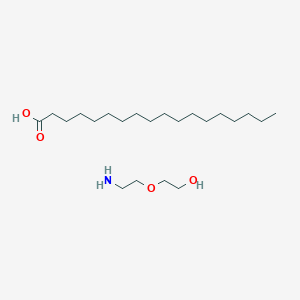
2-(2-Aminoethoxy)ethanol;octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethoxy)ethanol;octadecanoic acid is a compound that combines the properties of an amino alcohol and a fatty acid. The amino alcohol component, 2-(2-Aminoethoxy)ethanol, is known for its use in organic synthesis and as an intermediate in various chemical reactions. Octadecanoic acid, also known as stearic acid, is a saturated fatty acid commonly found in animal and plant fats. The combination of these two components results in a compound with unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Aminoethoxy)ethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically involves mixing ethylenediamine and ethylene oxide in a specific molar ratio, followed by heating the mixture to facilitate the reaction . The product is then purified to obtain 2-(2-Aminoethoxy)ethanol.
Octadecanoic acid is commonly obtained from natural sources such as animal fats and vegetable oils. It can be extracted through hydrolysis or saponification of triglycerides, followed by purification processes such as distillation.
Industrial Production Methods
In industrial settings, 2-(2-Aminoethoxy)ethanol is produced using large-scale reactors where ethylenediamine and ethylene oxide are reacted under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the product. Octadecanoic acid is produced through the hydrolysis of fats and oils, followed by refining processes to obtain high-purity stearic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Octadecanoic acid primarily undergoes reactions typical of fatty acids, such as:
Esterification: Reacts with alcohols to form esters.
Hydrogenation: Can be hydrogenated to form stearic alcohol.
Saponification: Reacts with bases to form soaps.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines and ethers.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethoxy)ethanol is widely used in scientific research due to its versatility:
Chemistry: Used as a spacer/linker in the synthesis of bioconjugate materials for drug delivery and protein labeling.
Biology: Employed in the preparation of fluorescent zinc sensors for biological imaging.
Medicine: Investigated for its potential in drug formulation and delivery systems.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Octadecanoic acid has applications in:
Cosmetics: Used as an emollient and thickening agent in creams and lotions.
Food Industry: Used as a food additive and in the production of margarine and shortening.
Pharmaceuticals: Used in the formulation of various medicinal products.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethoxy)ethanol involves its ability to act as a nucleophile due to the presence of the amino group. It can form bonds with various electrophiles, facilitating the formation of new compounds. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, enhancing its reactivity in different chemical environments .
Octadecanoic acid exerts its effects primarily through its hydrophobic nature, which allows it to interact with lipid membranes and other hydrophobic environments. It can modulate membrane fluidity and permeability, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoethylamino)ethanol: Similar structure but with an additional amino group, making it more reactive in certain chemical reactions.
2-(2-Chloroethoxy)ethanol: Contains a chloro group instead of an amino group, leading to different reactivity and applications.
Ethanolamine: A simpler compound with only one amino and one hydroxyl group, used in various industrial applications.
Uniqueness
2-(2-Aminoethoxy)ethanol is unique due to its combination of amino and hydroxyl groups, providing a balance of nucleophilicity and hydrogen bonding capability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Octadecanoic acid is unique among fatty acids due to its long carbon chain and saturated nature, making it highly stable and suitable for a wide range of industrial and commercial applications.
Eigenschaften
CAS-Nummer |
216583-60-7 |
|---|---|
Molekularformel |
C22H47NO4 |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
2-(2-aminoethoxy)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);6H,1-5H2 |
InChI-Schlüssel |
XPIYMNLRCWXBNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(COCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B15165928.png)
![S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate](/img/structure/B15165933.png)
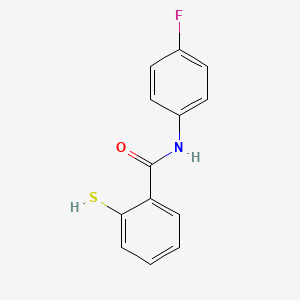
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)

![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)

![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)
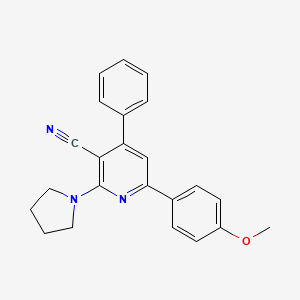
![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)

